molecular formula C8H15N3O B13290481 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol

Cat. No.: B13290481
M. Wt: 169.22 g/mol
InChI Key: YUGVINHQFFNIME-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a butanol moiety. Triazole derivatives are known for their diverse biological activities and have found applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-amine with a suitable butanone derivative under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate carbinolamine, followed by dehydration and cyclization to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as acid or base catalysts, can enhance the reaction rate and selectivity. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, triazole derivatives are known to inhibit enzymes involved in fungal cell wall synthesis, making them effective antifungal agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethyl group and the butanol moiety, which can influence its physicochemical properties and biological activities. The combination of these functional groups may enhance its solubility, stability, and ability to interact with specific molecular targets .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-(2-ethyl-1,2,4-triazol-3-yl)butan-2-ol

InChI

InChI=1S/C8H15N3O/c1-4-11-8(9-5-10-11)6(2)7(3)12/h5-7,12H,4H2,1-3H3

InChI Key

YUGVINHQFFNIME-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C(C)C(C)O

Origin of Product

United States

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